
Tinoridine
Overview
Description
Dicresulene (CAS 78480-14-5), also known as Policresulen Impurity 9, is an organic sulfonic acid derivative with the molecular formula C₁₅H₁₆O₈S₂ and a molecular weight of 388.41 g/mol . It is a monomeric impurity of the polymer Policresulen (CAS 9011-02-3), a medicinal agent used for its hemostatic, antimicrobial, and antiviral properties . Dicresulene exhibits a logP value of 3.96, indicating moderate lipophilicity, and a polar surface area (PSA) of 165.96 Ų, reflecting its hydrophilic sulfonic acid groups . Its primary applications include topical formulations for gynecological and dermatological conditions, such as cervical erosion and wound disinfection, under the brand name Albothyl .
Regulatory data classify Dicresulene under the HS code 2908999090 ("halogenated derivatives of phenols"), with a 5.5% most-favored-nation tariff rate .
Preparation Methods
Tinoridine can be synthesized via a three-component Gewald reaction. This reaction involves the cyclocondensation of a ketone or an aldehyde with activated nitriles and elemental sulfur, catalyzed by sodium hydroxide in deep eutectic solvents . This method is eco-friendly, easy to set up, and allows for simple separation and purification of products without chromatography .
Chemical Reactions Analysis
Tinoridine undergoes various chemical reactions, including:
Hydrolysis: It undergoes hydrolytic degradation under acidic, alkaline, and neutral conditions.
Thermal and Photolytic Degradation: Significant degradation products are formed under thermal and photolytic stress conditions.
Common reagents used in these reactions include hydrogen peroxide, Fenton’s reagent, and ferric chloride. Major products formed from these reactions include various degradation products characterized using high-resolution mass spectrometry .
Scientific Research Applications
Overview
Recent studies have identified Tinoridine as a novel ferroptosis inhibitor, which is significant for treating intervertebral disc degeneration (IVDD). IVDD is a leading cause of low back pain (LBP), affecting millions globally. The mechanism of action involves the regulation of nuclear factor-erythroid 2-related factor 2 (Nrf2), a key protein that inhibits ferroptosis.
Research Findings
- Molecular Docking Studies : A screening of an NSAID library revealed that this compound exhibits high binding affinity to Nrf2, suggesting its potential role in IVDD therapy through ferroptosis inhibition .
- In Vitro Studies : Experiments conducted on nucleus pulposus cells demonstrated that this compound enhances Nrf2 expression and activity, effectively rescuing cells from RSL3-induced ferroptosis. The protective effect was reversed upon Nrf2 knockdown, confirming the drug's mechanism .
- In Vivo Studies : Animal models indicated that this compound could attenuate the progression of IVDD in rats, reinforcing its therapeutic potential for LBP management .
Table 1: Summary of Ferroptosis Inhibition Studies
Study Type | Model Used | Key Findings |
---|---|---|
Molecular Docking | NSAID Library | High affinity for Nrf2 |
In Vitro | NP Cells | Promotes Nrf2 expression; rescues from ferroptosis |
In Vivo | Rat Model | Attenuates IVDD progression |
Clinical Applications
- Acute Tonsillitis and Pharyngitis : A Phase 4 clinical trial evaluated the efficacy of this compound in treating pain and inflammation associated with acute tonsillitis and pharyngitis. Results indicated significant improvement compared to placebo .
- Carrageenan-Induced Paw Edema Model : In preclinical studies, this compound demonstrated superior anti-inflammatory activity compared to standard NSAIDs like indomethacin, particularly in models assessing neutrophil activation and pro-inflammatory mediator release .
Table 2: Clinical Applications and Efficacy
Condition | Study Type | Efficacy Observed |
---|---|---|
Acute Tonsillitis/Pharyngitis | Phase 4 Clinical Trial | Significant pain reduction |
Carrageenan-Induced Paw Edema | Preclinical Study | Superior anti-inflammatory effect |
Metabolic Profiling
Understanding the metabolism of this compound is crucial for optimizing its therapeutic applications. Recent studies have identified various metabolites through in vivo experiments involving Sprague-Dawley rats.
- Metabolite Identification : Eleven metabolites were detected in urine samples post-administration, including hydroxylated and glucuronide forms. This profiling aids in understanding the drug's pharmacokinetics and potential interactions .
Table 3: Metabolites Identified
Metabolite Type | Description |
---|---|
Hydroxyl Metabolites | Resulting from oxidative metabolism |
Glucuronide | Conjugated forms aiding excretion |
Dealkylated | Simplified structures from parent compound |
Mechanism of Action
The mechanism of action of Tinoridine involves its biomembrane stabilizing action, particularly on lysosomes, which are related to cell or tissue damage during inflammation through the release of hydrolytic enzymes . Additionally, this compound promotes the expression and activity of nuclear factor-erythroid 2-related factor-2 (Nrf2), inhibiting ferroptosis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Policresulen (CAS 9011-02-3)
Policresulen, the parent polymer of Dicresulene, shares a core structure of dihydroxydimethyldiphenylmethanedisulphonic acid but exists as a high-molecular-weight polymer [(C₁₅H₁₆O₈S₂)ₙ] . Key differences include:
Property | Dicresulene | Policresulen |
---|---|---|
Molecular Structure | Monomeric | Polymeric |
Molecular Weight | 388.41 g/mol | Variable (>10,000 g/mol) |
Function | Impurity/Intermediate | Active pharmaceutical ingredient |
Applications | Limited to analytical standards | Topical antiseptic, hemostatic |
Policresulen’s polymeric nature enhances its mucosal adhesion and sustained antimicrobial action, whereas Dicresulene serves primarily as a quality control marker in pharmaceutical synthesis .
Persilic Acid (CAS 4444-23-9) and Sultosilic Acid (CAS 57775-26-5)
Both Persilic Acid and Sultosilic Acid are classified under the same HS code (290820) as Dicresulene, indicating structural and functional similarities as sulfonated phenolic derivatives . However, Dicresulene’s dual methyl and hydroxyl substitutions on the benzene ring may confer superior antimicrobial efficacy compared to these analogs .
Comparison with Functionally Similar Compounds
Hexachlorophene (CAS 70-30-4)
Hexachlorophene is a chlorinated bisphenol antiseptic with broad-spectrum antibacterial activity.
Property | Dicresulene | Hexachlorophene |
---|---|---|
Mechanism of Action | Denatures proteins via sulfonic acid groups | Disrupts cell membranes via chlorophenolic groups |
Toxicity | Low (not listed as hazardous) | High (restricted due to neurotoxicity) |
Applications | Topical disinfection, gynecology | Surgical scrubs (historical use) |
Hexachlorophene’s use declined after the 1970s due to systemic toxicity, whereas Dicresulene remains preferred for localized applications .
Calcium Dobesilate (CAS 20123-80-2)
Calcium Dobesilate is a vascular-protective agent used for chronic venous insufficiency. Though unrelated structurally (it is a calcium salt of dobesilic acid), it shares Dicresulene’s sulfonic acid moiety, which may contribute to anti-inflammatory effects. However, its primary mechanism targets capillary permeability rather than microbial growth .
Key Research Findings
- Efficacy : Dicresulene’s dual hydroxyl and methyl groups enhance its ability to denature microbial proteins while maintaining low systemic absorption, as shown in in vitro models of Candida albicans and Staphylococcus aureus .
- Regulatory Status : Dicresulene is approved under China’s 2023 National Reimbursement Drug List for external liquid and suppository formulations, reflecting its clinical utility .
Biological Activity
Tinoridine is a thienopyridine derivative classified as a non-steroidal anti-inflammatory drug (NSAID). Its chemical formula is C₁₇H₂₀N₂O₂S, and it is also known by its synonym, Y-3642 hydrochloride. This compound exhibits a range of pharmacological effects, including analgesic (pain-relieving), antipyretic (fever-reducing), and platelet-inhibitory actions. This article explores the biological activity of this compound, focusing on its mechanisms, effects in various models, and potential therapeutic applications.
This compound primarily exerts its biological activity through the inhibition of cyclooxygenase (COX) enzymes, which are crucial in the synthesis of inflammatory mediators like prostaglandins. By blocking these enzymes, this compound reduces inflammation and alleviates pain associated with various conditions. Additionally, it has demonstrated protective effects against hepatotoxicity induced by carbon tetrachloride, suggesting that its anti-peroxidative action may play a significant role in mitigating liver damage .
Pharmacological Effects
- Analgesic Activity : this compound has shown effectiveness in reducing pain in various experimental models.
- Anti-inflammatory Effects : In carrageenan-induced paw edema models, this compound exhibited significant anti-inflammatory activity, comparable to established NSAIDs like indomethacin. Studies reported an inhibition rate of 58.46% at a dosage of 50 mg/kg .
- Antioxidant Properties : The compound acts as a radical scavenger and has been noted for its potent antiperoxidative activity .
- Platelet Inhibition : this compound's ability to inhibit platelet aggregation suggests potential cardiovascular applications where inflammation plays a role in thrombotic events.
In Vivo Studies
-
Carrageenan-Induced Paw Edema :
- A study demonstrated that this compound significantly reduced edema in a dose-dependent manner. At 50 mg/kg, it showed superior anti-inflammatory effects compared to indomethacin.
- The mechanism involved the inhibition of pro-inflammatory cytokines such as IL-6 and TNF-α during the inflammatory response stages .
- Nucleus Pulposus Cells :
Comparative Analysis with Other NSAIDs
Compound | Mechanism | Anti-inflammatory Activity (%) | Analgesic Effect | Platelet Inhibition |
---|---|---|---|---|
This compound | COX inhibition | 58.46 (50 mg/kg) | Significant | Yes |
Indomethacin | COX inhibition | 47.73 | Significant | Yes |
Tiaprofenic Acid | COX inhibition | Comparable | Moderate | Yes |
Potential Therapeutic Applications
Given its pharmacological profile, this compound holds promise for several therapeutic applications:
- Chronic Pain Management : Its analgesic properties make it a candidate for managing chronic pain conditions.
- Inflammatory Disorders : The compound's ability to reduce inflammation positions it as a potential treatment for diseases characterized by excessive inflammatory responses.
- Cardiovascular Health : Its platelet-inhibitory action may benefit patients at risk of thrombotic events due to underlying inflammatory conditions.
Properties
IUPAC Name |
ethyl 2-amino-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2S/c1-2-21-17(20)15-13-8-9-19(11-14(13)22-16(15)18)10-12-6-4-3-5-7-12/h3-7H,2,8-11,18H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFENFDGYVLAFBR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCN(C2)CC3=CC=CC=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
24237-55-6 (cpd with unspecified hydrochloride), 25913-34-2 (mono-hydrochloride) | |
Record name | Tinoridine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024237545 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9023677 | |
Record name | Tinoridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9023677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24237-54-5 | |
Record name | Tinoridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24237-54-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Tinoridine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024237545 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tinoridine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13001 | |
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Record name | Tinoridine | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158555 | |
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Record name | Tinoridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9023677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tinoridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.896 | |
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Record name | TINORIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C9Z9ICZ7YR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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